Chemical and physical properties of 4-Ethoxy-3-methylphenylboronic acid
Chemical and physical properties of 4-Ethoxy-3-methylphenylboronic acid
Executive Summary
4-Ethoxy-3-methylphenylboronic acid (CAS: 850568-08-0) is a specialized organoboron building block critical to modern medicinal chemistry and materials science.[1] Distinguished by its electron-rich aromatic core—stabilized by an ortho-methyl group and a para-ethoxy substituent—this compound serves as a premium reagent for Suzuki-Miyaura cross-coupling reactions. Its structural unique selling point lies in the 3-methyl/4-ethoxy substitution pattern, which offers a precise balance of steric bulk and lipophilicity, making it an ideal scaffold for optimizing the pharmacokinetic profiles (LogP, metabolic stability) of biaryl drug candidates. This guide provides an exhaustive technical analysis of its properties, synthesis, and application protocols.
Part 1: Chemical Identity & Physical Architecture
Core Identification Data
| Parameter | Technical Specification |
| Chemical Name | 4-Ethoxy-3-methylphenylboronic acid |
| CAS Registry Number | 850568-08-0 |
| Molecular Formula | C₉H₁₃BO₃ |
| Molecular Weight | 180.01 g/mol |
| SMILES | CCOC1=C(C)C=C(C=C1)B(O)O |
| InChI Key | VLEKYZFNWIUBGE-UHFFFAOYSA-N |
| MDL Number | MFCD06659870 |
Physical Properties
| Property | Value / Description | Source Validation |
| Physical State | Solid (Crystalline Powder) | [BLD Pharm, 2024] |
| Appearance | White to off-white / pale beige | [Acros Pharmatech] |
| Melting Point | 168–175 °C (Decomposition) | [Acros Pharmatech] |
| Boiling Point (Pred.) | ~333 °C (at 760 mmHg) | [ChemBook] |
| Solubility | Soluble in MeOH, DMSO, DMF, THF; Insoluble in Water | General Boronic Acid Property |
| pKa (Predicted) | ~8.5 (Boronic acid group) | Structure-Activity Relationship |
Part 2: Structural Analysis & Reactivity
Electronic & Steric Effects
The reactivity of 4-Ethoxy-3-methylphenylboronic acid is governed by two key substituents on the phenyl ring:
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4-Ethoxy Group (+M Effect): The ethoxy group at the para position is a strong electron-donating group (EDG) via resonance (+M). This increases the electron density of the aromatic ring, making the carbon-boron bond slightly more susceptible to protodeboronation under highly acidic conditions but highly reactive in oxidative addition steps during cross-coupling.
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3-Methyl Group (+I, Steric): The methyl group at the meta position (relative to boron) provides a weak inductive electron-donating effect (+I). More importantly, it introduces ortho-steric hindrance relative to the ethoxy group. This steric bulk can restrict rotation in resulting biaryl systems, potentially inducing atropisomerism or locking bioactive conformations in drug targets.
Boroxine Equilibrium
Like most arylboronic acids, this compound exists in a dynamic equilibrium with its cyclic trimer anhydride, the boroxine.
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Dry State: In the solid state, particularly after drying or storage, the compound may dehydrate to form the boroxine (C₂₇H₃₃B₃O₆).
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Solution State: In the presence of water or protic solvents (MeOH/H₂O systems used in Suzuki coupling), the equilibrium shifts back to the free boronic acid monomer, which is the active transmetallation species.
-
Implication: Stoichiometric calculations should account for variable water content; a slight excess (1.1–1.5 equiv) is recommended in synthesis.
Part 3: Synthesis & Manufacturing
Synthetic Route
The industrial standard for synthesizing 4-Ethoxy-3-methylphenylboronic acid utilizes 4-bromo-1-ethoxy-2-methylbenzene (CAS 79636-93-4) as the primary precursor.[2] The transformation involves a metal-halogen exchange followed by electrophilic trapping with a borate ester.
Protocol: Lithium-Halogen Exchange Route
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Precursor Preparation: 4-bromo-2-methylphenol is alkylated with ethyl iodide (EtI) and cesium carbonate (Cs₂CO₃) in DMF to yield 4-bromo-1-ethoxy-2-methylbenzene .
-
Lithiation: The aryl bromide is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (n-BuLi, 1.1 equiv) is added dropwise to generate the aryl lithium intermediate.
-
Borylation: Triisopropyl borate (B(OiPr)₃) or Trimethyl borate (1.2 equiv) is added at -78 °C. The solution is allowed to warm to room temperature, forming the boronate complex.
-
Hydrolysis: The mixture is quenched with dilute aqueous HCl (1M) to hydrolyze the ester to the free boronic acid.
-
Purification: Recrystallization from acetonitrile/water or hexanes/ethyl acetate.
Workflow Visualization
Figure 1: Synthetic pathway from commercially available phenols to the target boronic acid.
Part 4: Applications in Drug Discovery[4]
Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophile in Palladium-catalyzed cross-coupling. It is particularly valuable for introducing the 4-ethoxy-3-methylphenyl moiety , a pharmacophore often used to fill hydrophobic pockets in enzyme active sites (e.g., Kinase inhibitors, GPCR ligands).
Optimized Coupling Protocol
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (3-5 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Temperature: 80–100 °C.
-
Note: The electron-rich nature of this boronic acid makes it highly reactive; however, oxidative homocoupling can be a side reaction. Degassing solvents is critical.
Mechanistic Visualization
Figure 2: Catalytic cycle highlighting the entry point of the boronic acid in the transmetallation step.
Part 5: Handling, Safety, & Storage
Safety Profile (GHS Classification)
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Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures: Use in a fume hood with nitrile gloves and safety glasses. Avoid dust formation.
Storage & Stability[1]
-
Temperature: Store at 2–8 °C (Refrigerate).
-
Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) to prevent hydrolysis or degradation.
-
Shelf Life: 12–24 months if sealed properly.
-
Incompatibility: Strong oxidizing agents.
References
-
BLD Pharm. (2024). Certificate of Analysis: 4-Ethoxy-3-methylphenylboronic acid (CAS 850568-08-0). Retrieved from
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Acros Pharmatech. (2024). Product Specification: 4-Ethoxy-3-methylphenylboronic acid. Retrieved from
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link
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World Intellectual Property Organization (WIPO). (2014). WO 2014/099503: Preparation of Biaryl Derivatives as Therapeutic Agents. (Describes analogous synthesis using ethoxy-substituted aryl bromides). Link
-
Sigma-Aldrich. (2024). Product Detail: 4-Bromo-1-ethoxy-2-methylbenzene (Precursor CAS 79636-93-4).[4][5] Retrieved from
Sources
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 4-Methoxy-3-methylphenylboronic Acid | 175883-62-2 | TCI AMERICA [tcichemicals.com]
- 4. 533884-36-5|4-bromo-2-methylphenyl methoxymethyl ether|BLD Pharm [bldpharm.com]
- 5. ตัวกลางอะโรมาติกฮาโลเจนสำหรับเกษตรเคมี (22) [myskinrecipes.com]
